2-chloro-N-ethyl-4-thiazolecarboxamide
Description
2-Chloro-N-ethyl-4-thiazolecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a carboxamide group at position 4, where the amide nitrogen is further substituted with an ethyl group. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. Synthetically, such compounds are typically prepared via coupling reactions using carbodiimide reagents (e.g., EDCI) or cyclization strategies, followed by purification through solvent-based methods .
Properties
Molecular Formula |
C6H7ClN2OS |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
2-chloro-N-ethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H7ClN2OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H,8,10) |
InChI Key |
GNSYOTSEBAJCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Synthetic Yields : High yields (>80%) are achieved in compounds with electron-donating substituents (e.g., 4-methoxyphenyl in Compound 9 ), whereas halogenated or sterically hindered groups (e.g., 2-chloro-6-fluorophenyl in Compound 4i ) reduce yields to 37–65%.
- Melting Points : Melting points correlate with crystallinity; compounds with planar aromatic substituents (e.g., indole in Compound 10 ) exhibit higher melting points (>200°C), while aliphatic groups may lower them.
- Molecular Weight and Lipophilicity : Bulky substituents (e.g., 4-methoxybenzyl in ) increase molecular weight and likely lipophilicity, impacting bioavailability compared to the ethyl-substituted target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
